Bacterio-pheophytins

Description

Properties

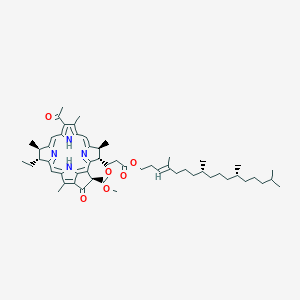

Molecular Formula |

C56H78N4O6 |

|---|---|

Molecular Weight |

903.2 g/mol |

IUPAC Name |

methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,8R,12R)-4,8,12,16-tetramethylheptadec-3-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |

InChI |

InChI=1S/C56H78N4O6/c1-13-40-35(7)42-30-47-49(39(11)61)37(9)44(58-47)28-43-36(8)41(53(59-43)51-52(56(64)65-12)55(63)50-38(10)45(60-54(50)51)29-46(40)57-42)25-26-48(62)66-27-17-24-34(6)23-16-22-33(5)21-15-20-32(4)19-14-18-31(2)3/h24,28-33,35-36,40-41,52,58,60H,13-23,25-27H2,1-12H3/b34-24+,42-30?,43-28?,44-28?,45-29?,46-29?,47-30?,53-51?/t32-,33-,35-,36+,40-,41+,52-/m1/s1 |

InChI Key |

PLKAGOSWVNLWHI-XTAIDGCPSA-N |

SMILES |

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |

Isomeric SMILES |

CC[C@@H]1[C@H](C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OCC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C |

Canonical SMILES |

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Bacterio Pheophytins

Elucidation of Precursor Molecules and Intermediates

The formation of bacteriopheophytins begins with precursors common to all chlorophylls (B1240455) and bacteriochlorophylls, highlighting a conserved evolutionary pathway for these vital photosynthetic pigments. cas.cznih.gov

The biosynthesis of bacteriopheophytin (B92524) is not a separate pathway but is directly derived from the bacteriochlorophyll (B101401) (BChl) synthesis route. asm.org Evidence strongly suggests that bacteriopheophytin is formed by the demetalation (loss of the central Mg²⁺ ion) of a bacteriochlorophyll molecule. asm.org This can occur as a final modification step or as a result of pigment degradation. In some organisms, specific enzymes act on bacteriopheophytin, indicating it is a required molecule for the assembly of functional reaction centers. asm.orgasm.org For instance, within the reaction centers of purple bacteria, two bacteriopheophytin molecules are present, one of which acts as the initial electron acceptor in the photochemical process. asm.org The origin of the bacteriopheophytin substrate for these final modifications is most likely the demetalation of a corresponding bacteriochlorophyll molecule. asm.org

The journey to bacteriopheophytin begins deep within the shared tetrapyrrole biosynthetic pathway. All chlorophylls and bacteriochlorophylls are synthesized from the precursor 3,8-divinyl-protochlorophyllide a (DV-PChlide a). cas.cznih.govresearchgate.net DV-PChlide a is itself formed from protoporphyrin IX after the insertion of a magnesium ion and subsequent enzymatic reactions that form the characteristic fifth isocyclic "E" ring of the chlorin (B1196114) macrocycle. royalsocietypublishing.orgnih.gov

From DV-PChlide a, the pathway can diverge. A divinyl reductase may reduce the vinyl group at the C8 position to an ethyl group, producing protochlorophyllide (B1199321) a (PChlide a). nih.gov The reduction of the C17=C18 double bond in ring D by protochlorophyllide oxidoreductase converts the macrocycle into a chlorin, yielding chlorophyllide a. nih.govnih.gov To form bacteriochlorins, a further reduction of the C7=C8 double bond in ring B is catalyzed by chlorophyllide a oxidoreductase (COR), which is a key step distinguishing bacteriochlorophylls from chlorophylls. royalsocietypublishing.orgnih.gov Therefore, both protochlorophyllide a and divinyl-protochlorophyllide a are critical upstream precursors in the cascade that ultimately yields bacteriochlorophylls and, by extension, bacteriopheophytins. cas.cznih.gov

Relationship to Bacteriochlorophyll Biosynthesis

Enzymatic Steps and Key Catalytic Proteins

The conversion of early precursors into the final bacteriopheophytin molecule is governed by a series of precise enzymatic reactions, from metal ion insertion and macrocycle tailoring to the attachment and modification of a hydrophobic tail.

The first committed step in the biosynthesis of bacteriochlorophyll is the insertion of a magnesium ion (Mg²⁺) into the protoporphyrin IX macrocycle. researchgate.netnih.gov This reaction is catalyzed by the multi-component enzyme Mg-chelatase (EC 6.6.1.1) and is a critical branch point, diverting the precursor away from heme synthesis (which involves iron insertion) and toward (bacterio)chlorophyll synthesis. royalsocietypublishing.orgnih.govwikipedia.org The enzyme consists of three subunits, often designated BchH, BchI, and BchD in bacteria. ebi.ac.uk The reaction is energetically unfavorable and requires the hydrolysis of ATP. researchgate.netnih.gov Following Mg²⁺ insertion, further modifications to the macrocycle occur, including the formation of the isocyclic E ring, to produce divinyl-protochlorophyllide. royalsocietypublishing.orgnih.gov Since bacteriopheophytin is defined by its lack of a central magnesium ion, the action of Mg-chelatase is a prerequisite for forming its direct precursor, bacteriochlorophyllide. asm.org

To anchor the hydrophilic bacteriochlorin (B1244331) head into the protein scaffold of the photosynthetic complexes, a long hydrophobic alcohol tail is attached. royalsocietypublishing.orgresearchgate.net This esterification occurs at the C17 propionate (B1217596) side chain of the bacteriochlorophyllide a macrocycle. asm.org The reaction is catalyzed by (bacterio)chlorophyll synthase, an enzyme from the polyprenyl transferase family (BchG in bacteriochlorophyll-producing organisms). royalsocietypublishing.org

Genetic studies in Rhodobacter capsulatus identified the gene bchG as encoding the bacteriochlorophyll synthase; mutants lacking this gene accumulate the tailless precursor, bacteriochlorophyllide a. nih.gov The initial alcohol moiety attached is typically geranylgeraniol (B1671449) (a C₂₀ isoprenoid), derived from geranylgeranyl pyrophosphate (GGPP). royalsocietypublishing.orgresearchgate.netacs.org However, the final esterifying alcohol found in mature pigments can vary. While phytol (B49457) is common, other alcohols like farnesol (B120207) (C₁₅) and tetrahydrogeranylgeraniol are also found in different bacterial species. cas.czresearchgate.netpnas.orgpnas.org For example, the predominant esterifying alcohol in bacteriochlorophylls c, d, and e is farnesol. cas.cz

Following the esterification with geranylgeraniol, the tail itself undergoes modification. researchgate.net A series of reductions saturate the double bonds of the geranylgeranyl group to form the more saturated phytol group. asm.orgnih.gov This hydrogenation is catalyzed by a geranylgeranyl reductase, encoded by the bchP gene. researchgate.netresearchgate.net

Research has revealed fascinating specificity among BchP variants. The BchP enzyme from Rhodobacter sphaeroides is responsible for reducing the geranylgeranyl moiety to a phytyl moiety on both bacteriochlorophyll and bacteriopheophytin. asm.orgasm.org In contrast, a variant of this enzyme discovered in Rhodospirillum rubrum acts as a geranylgeranyl-bacteriopheophytin reductase, meaning it is only capable of reducing the isoprenoid tail of bacteriopheophytin, not bacteriochlorophyll. asm.orgasm.orgresearchgate.netnih.gov This finding demonstrates that in some organisms, bacteriopheophytin is a specific substrate for enzymatic modification, underscoring its essential role and regulated synthesis. asm.org The enzyme can catalyze the successive reduction of the geranylgeranyl esterifying group to phytyl, reducing three of its four double bonds. pnnl.gov Different organisms exhibit variations in this process; for instance, the GGR of Halorhodospira halochloris catalyzes only two hydrogenation steps, resulting in a tetrahydrogeranylgeranyl (THGG) tail. asm.org

Key Enzymes in Bacteriopheophytin-Related Biosynthesis

| Enzyme | EC Number | Gene(s) | Function |

| Mg-Chelatase | 6.6.1.1 | bchH, bchD, bchI | Catalyzes the ATP-dependent insertion of Mg²⁺ into protoporphyrin IX, the first committed step toward bacteriochlorophyll. nih.govwikipedia.orgebi.ac.uk |

| Chlorophyllide a oxidoreductase (COR) | 1.3.7.15 | bchX, bchY, bchZ | Reduces the C7-C8 double bond of the chlorophyllide a macrocycle to form a bacteriochlorin ring, a key step for BChl a, b, and g. royalsocietypublishing.orgnih.gov |

| Bacteriochlorophyll synthase | 2.5.1.134 | bchG | Catalyzes the esterification of the C17 propionate of bacteriochlorophyllide with an isoprenoid alcohol, typically geranylgeranyl pyrophosphate (GGPP). royalsocietypublishing.orgnih.gov |

| Geranylgeranyl reductase (Bacteriopheophytin reductase) | 1.3.1.111 | bchP (variants) | Catalyzes the stepwise reduction of the geranylgeranyl tail to a phytyl tail. Some variants are specific for bacteriopheophytin as the substrate. asm.orgasm.orgresearchgate.netpnnl.gov |

Esterification Processes and Specific Alcohol Moieties (e.g., Farnesol, Geranylgeraniol, Phytol)

Genetic and Environmental Regulation of Biosynthesis

The synthesis of bacteriopheophytins, essential pigments in the photosynthetic reaction centers of anoxygenic phototrophic bacteria, is a tightly controlled process governed by a complex interplay of genetic and environmental cues. As derivatives of bacteriochlorophylls, their biosynthesis is intrinsically linked to the regulatory networks that control the entire photosynthetic apparatus. The expression of the biosynthetic pathway is finely tuned in response to changes in oxygen tension and light intensity, ensuring that pigment production is aligned with the metabolic needs of the organism.

Influence of Anoxic Conditions and Light on Pigment Synthesis

The biosynthesis of bacteriopheophytin and its precursor, bacteriochlorophyll, is profoundly influenced by the availability of oxygen and the intensity and quality of light. In many facultative anaerobic photosynthetic bacteria, such as Rhodobacter capsulatus and Rhodobacter sphaeroides, the synthesis of the photosynthetic apparatus, including these pigments, is induced under anoxic (low-oxygen) conditions. illinois.eduembopress.org Conversely, the presence of atmospheric oxygen typically represses the transcription of genes involved in bacteriochlorophyll biosynthesis. nih.govmdpi.com

In the obligately aerobic marine gammaproteobacterium Congregibacter litoralis KT71T, pigment synthesis is also strongly influenced by light, with blue light exerting the most significant repressive effect. caister.com This suggests the involvement of blue-light photoreceptors in the regulatory cascade. caister.com Studies on Protaminobacter ruber have shown that while continuous exposure to light can completely inhibit pigment formation, intermittent light exposure can stimulate it, indicating a complex relationship between light patterns and pigment biosynthesis. uniprot.org

Environmental Factors Influencing Bacteriopheophytin Precursor Synthesis

| Environmental Factor | Condition | Effect on Pigment Synthesis | Organism Example(s) | Citation(s) |

|---|---|---|---|---|

| Oxygen | Anoxic/Low Oxygen Tension | Induction/Activation | Rhodobacter capsulatus, Rhodobacter sphaeroides | illinois.eduembopress.orgnih.gov |

| Aerobic/High Oxygen Tension | Repression/Inhibition | Rhodobacter capsulatus | nih.govmdpi.com | |

| Light | High Intensity | Repression/Inhibition | Rhodobacter capsulatus | mdpi.compnas.org |

| Low Intensity | Induction | Rhodobacter capsulatus | pnas.org | |

| Blue Light | Strong Repression | Congregibacter litoralis | caister.com |

Molecular Mechanisms of Pathway Control

The regulation of bacteriopheophytin biosynthesis at the molecular level involves a sophisticated network of regulatory proteins and non-coding RNAs that sense and respond to environmental signals. These regulators modulate the transcription of the bch genes, which encode the enzymes of the bacteriochlorophyll biosynthetic pathway, and the operons responsible for the pigment-binding proteins of the light-harvesting (LH) and reaction center (RC) complexes, such as the puf and puc operons. pnas.orgpnas.org

A key player in this regulatory network is the PufQ protein, encoded by the pufQ gene within the puf operon of Rhodobacter capsulatus. mdpi.compnas.org PufQ is essential for normal levels of bacteriochlorophyll biosynthesis. pnas.orgasm.orgnih.gov It is believed to function as a "carrier polypeptide" or a metabolic switch that directs the precursor protoporphyrin IX towards the bacteriochlorophyll pathway and away from heme biosynthesis, particularly under low oxygen conditions. pnas.orgresearchgate.net

The transcriptional control of photosynthesis genes is largely governed by several key regulatory systems:

RegA/RegB System : This is a global two-component regulatory system where RegB is the sensor kinase and RegA is the response regulator. asm.orgasm.org Under anaerobic conditions, this system activates the transcription of a wide range of genes involved in photosynthesis, including bch genes, as well as the puf and puc operons. asm.orgasm.org RegA directly binds to the promoter regions of target genes to induce their expression. asm.org

AppA/PpsR System : This system acts as a major repressor of photosynthesis genes under aerobic conditions. PpsR (also known as CrtJ) is a transcriptional repressor that binds to the promoters of photosynthesis genes, blocking their expression. illinois.edud-nb.infonih.gov AppA is an anti-repressor protein that senses both blue light and redox status. d-nb.infopnas.org Under low oxygen tension, AppA binds to PpsR, causing its release from the DNA and allowing transcription to proceed. pnas.org

FnrL : This protein is a homolog of the global anaerobic regulator Fnr. A functional FnrL is essential for photosynthetic growth in Rhodobacter sphaeroides. nih.gov It is believed to be required for the increased expression of certain genes necessary for photosynthesis under anaerobic conditions, including some bch genes. nih.gov

PcrZ : This is a small, non-coding RNA that adds another layer of regulation. PcrZ expression is induced upon a shift to anaerobic conditions and it acts to repress the expression of several photosynthesis genes, including those for bacteriochlorophyll synthesis and the appA gene. pnas.org This creates an incoherent feed-forward loop, where the initial activation by RegA is counteracted by PcrZ, likely to fine-tune the level of the photosynthetic apparatus. pnas.org

Key Molecular Regulators of Bacteriopheophytin Precursor Biosynthesis

| Regulator | Type | Function | Regulatory Action | Organism Example(s) | Citation(s) |

|---|---|---|---|---|---|

| PufQ | Protein | Required for normal bacteriochlorophyll biosynthesis. | Acts as a metabolic switch, channeling precursors to the BChl pathway. | Rhodobacter capsulatus | pnas.orgresearchgate.net |

| RegA/RegB | Two-component system | Global activator of photosynthesis genes under anaerobic conditions. | RegA binds to promoters and activates transcription of bch, puf, and puc operons. | Rhodobacter capsulatus | asm.orgasm.org |

| PpsR (CrtJ) | Protein (Repressor) | Represses photosynthesis genes under aerobic conditions. | Binds to promoters of photosynthesis genes, blocking transcription. | Rhodobacter sphaeroides | illinois.edud-nb.infonih.gov |

| AppA | Protein (Anti-repressor) | Senses blue light and redox state to relieve PpsR repression. | Binds to PpsR under low oxygen, causing its release from DNA. | Rhodobacter sphaeroides | d-nb.infopnas.org |

| FnrL | Protein (Transcriptional Regulator) | Required for photosynthetic growth. | Activates expression of genes needed for anaerobic growth, including some bch genes. | Rhodobacter sphaeroides | nih.gov |

| PcrZ | Small non-coding RNA | Represses photosynthesis genes. | Counteracts activation by PrrA (RegA), fine-tuning gene expression. | Rhodobacter sphaeroides | pnas.org |

Functional Principles in Photosynthetic Reaction Centers

Primary Electron Transfer Mechanisms and Kinetics

The primary electron transfer processes in bacterial reaction centers are remarkably fast and efficient, occurring on a picosecond timescale with a quantum yield approaching 100%. washington.edustanford.edu This section delves into the fundamental mechanisms and dynamics governing this critical initial step of photosynthesis.

Upon absorption of light, a specialized pair of bacteriochlorophyll (B101401) molecules, known as the special pair (P), is elevated to an excited state, P. washington.edu From this excited state, an electron is rapidly transferred to a bacteriopheophytin (B92524) molecule located on the active L-branch (HL). washington.edusci-hub.se This initial charge separation event, P → P⁺HL⁻, is the cornerstone of photosynthetic energy conversion. sci-hub.se The process is characterized by its extreme speed, ensuring that the captured light energy is quickly stabilized as a separated charge, minimizing energy-wasting decay pathways. stanford.edu

The precise mechanism of electron transfer from the excited special pair (P*) to the bacteriopheophytin acceptor (HL) has been a subject of extensive research and debate. Two primary models have been proposed: the sequential hopping mechanism and the superexchange mechanism. washington.edusci-hub.se

The sequential hopping mechanism posits a two-step process where the electron first moves from P* to an accessory bacteriochlorophyll molecule (BL) situated between P and HL, forming a discrete radical-pair intermediate, P⁺BL⁻. washington.edunih.gov Subsequently, the electron hops from BL⁻ to HL to form the final P⁺HL⁻ state. washington.edunih.gov This model requires the energy of the P⁺BL⁻ intermediate to be lower than that of P*. washington.edu

The superexchange mechanism , in contrast, proposes a single-step, coherent quantum mechanical tunneling process. washington.edusci-hub.se In this model, the accessory bacteriochlorophyll (BL) does not exist as a real, populated intermediate but rather acts as a virtual "bridge" that facilitates the direct electron transfer from P* to HL. washington.eduaip.orgaip.org This mechanism can be dominant if the energy of the P⁺BL⁻ state is significantly higher than that of P*. researchgate.net

Experimental evidence from transient absorption spectroscopy has provided support for the sequential hopping mechanism by detecting transient absorbance changes attributed to the P⁺BL⁻ intermediate. washington.eduresearchgate.net However, the debate continues as the distinction can be subtle and may depend on specific conditions and the particular bacterial species. sci-hub.seresearchgate.net Some studies suggest that both mechanisms may operate in parallel, with their relative contributions tuned by factors such as the free energy of the P⁺BL⁻ intermediate. nih.govresearchgate.net

Ultrafast spectroscopic techniques have been instrumental in resolving the timescales of the primary electron transfer events. Following the excitation of the special pair (P*), the electron arrives at the bacteriopheophytin on the L-branch (HL) with a time constant of approximately 3 picoseconds (ps) at room temperature. washington.edunih.govnih.gov

In the context of the sequential hopping model, the individual steps have been further dissected. The initial electron transfer from P* to the accessory bacteriochlorophyll (BL) to form P⁺BL⁻ occurs with a time constant of about 3.7 ps. nih.govnih.gov The subsequent transfer from BL⁻ to the bacteriopheophytin (HL) is even faster, occurring in approximately 1 ps. nih.govnih.gov The electron then moves from the reduced bacteriopheophytin (HL⁻) to the primary quinone acceptor (QA) in about 200 ps. washington.edunih.gov These rapid kinetics ensure the high efficiency of charge separation by outcompeting recombination pathways. washington.edu

| Electron Transfer Step | Time Constant (Room Temperature) |

| P* → P⁺BL⁻ | ~3.7 ps nih.govnih.gov |

| P⁺BL⁻ → P⁺HL⁻ | ~1 ps nih.govnih.gov |

| Overall P → P⁺HL⁻* | ~3 ps washington.edunih.govnih.gov |

| P⁺HL⁻ → P⁺QA⁻ | ~200 ps washington.edunih.gov |

Sequential Hopping vs. Superexchange Mechanisms

Unidirectionality of Electron Flow

A striking feature of bacterial photosynthetic reaction centers is the near-exclusive flow of electrons along one of two structurally similar branches of cofactors. stanford.edunih.gov Despite the pseudo-C2 symmetry of the arrangement of bacteriochlorophylls and bacteriopheophytins, electron transfer proceeds down the "L-branch" (also known as the A-branch) with a quantum yield approaching unity, while the "M-branch" (or B-branch) remains largely inactive. nih.govchemrxiv.org

These differences in the protein environment create variations in the electrostatic potential and hydrogen bonding patterns around the cofactors, which in turn influence their redox potentials and electronic coupling strengths. nih.govacs.org For instance, the tyrosine residue at position M210, which is near the accessory bacteriochlorophyll on the A-branch (BA), is replaced by a phenylalanine at the corresponding position on the B-branch (L181). nih.gov This single amino acid difference is thought to play a significant role in energetically favoring the P⁺BA⁻ state, thereby promoting electron transfer down the A-branch. nih.gov Theoretical and experimental studies have shown that such structural asymmetries lead to more favorable electronic coupling and free energy for electron transfer along the L-branch, making it several orders of magnitude faster than transfer along the M-branch. washington.edukyoto-u.ac.jp

While the bacteriopheophytin on the M-branch, HB (or H(M)), does not participate in the primary, forward electron transfer pathway under normal conditions, its role is not entirely passive. nih.gov The reason for the conservation of this "inactive" cofactor has been a topic of investigation. nih.gov

One proposed function is photoprotection. nih.gov HB may help to quench potentially damaging high-energy states of the reaction center that could be formed under high light conditions. nih.gov Some studies have observed transient B-side charge separation, suggesting a possible, albeit inefficient, electron transfer pathway that could serve as a safety valve. nih.gov

Furthermore, the electronic properties of the bacteriopheophytin radical anion differ between the A and B branches. The electron density is more delocalized in the HA radical compared to the HB radical, a difference attributed to their distinct protein environments. acs.org This difference in electronic structure could contribute to the selective electron transfer along the A-branch. acs.org Experiments where the HB cofactor has been genetically removed or replaced have shown that it is not essential for the assembly or the primary function of the reaction center, suggesting its role may be more subtle, possibly related to long-term stability or fine-tuning of the reaction center's properties. nih.gov

Asymmetry of the L- and M-Branches and Functional Branch Dominance

Subsequent Electron Transfer Events

Following the initial charge separation that results in the reduction of bacteriopheophytin, a series of subsequent electron transfer events occur to stabilize the separated charge and continue the process of converting light energy into chemical energy. These events involve the transfer of the electron from the reduced bacteriopheophytin to a series of quinone acceptors.

After an electron is passed from the special pair of bacteriochlorophylls (P) to the bacteriopheophytin (HL) in the active branch of the reaction center, the electron is then transferred to the primary quinone acceptor, QA. biorxiv.orgstanford.edu This reaction occurs with a high rate constant, on the order of 10¹⁰ s⁻¹. The electron then moves from QA to a secondary quinone, QB. pnas.orgnih.gov This interquinone electron transport is driven by a redox potential difference of 60–80 mV between QA and QB. nih.gov

The two quinones, QA and QB, are bound in distinct sites within the reaction center protein. biorxiv.org While QA is tightly bound and only cycles between its quinone and anionic semiquinone states, QB is more loosely bound. biorxiv.org After being reduced twice by electrons from QA and binding two protons, the resulting quinol (QBH₂) is released from the QB site into the membrane, and a new quinone molecule from the quinone pool binds in its place. biorxiv.orgnih.gov This process involves conformational changes within the protein that are coupled to the electron transfer. acs.org Specifically, the electron transfer from QA⁻ to QB is thought to be influenced or "gated" by a conformational rearrangement of the protein. pnas.orgacs.org

The environment of the protein plays a crucial role in directing the electron transfer along this specific pathway. stanford.edu The transfer from the reduced bacteriopheophytin to QA is characterized by a time constant of approximately 540 picoseconds. nih.gov The subsequent transfer to QB is a slower process. acs.org In purple non-sulfur bacteria, the transfer of an electron from cytochrome c reduces the oxidized special pair (P⁺), returning it to its ground state and preparing the system for another cycle. biorxiv.org

Table 1: Electron Transfer Steps from Bacteriopheophytin to Quinones

| Step | Donor | Acceptor | Rate Constant (s⁻¹) | Time Constant |

| 1 | Reduced Bacteriopheophytin (HL⁻) | Primary Quinone (QA) | ~10¹⁰ | 540 ps nih.gov |

| 2 | Reduced Primary Quinone (QA⁻) | Secondary Quinone (QB) | ~10⁴ | - |

The transfer of an electron from the reduced bacteriopheophytin to the quinone acceptors is governed by the relative redox potentials of the molecules involved. Theoretical studies using density functional theory (DFT) have shown that in the gas phase, bacteriopheophytin has a higher vertical electron affinity than both menaquinone (MQ) and ubiquinone (UQ). acs.orgacs.org However, within the protein environment of the reaction center, the order of electron affinity is reversed due to interactions, particularly hydrogen bonding, with the surrounding protein residues. acs.org This tuning of the chromophores' electron affinities by the protein is critical for the directionality of electron flow. acs.org

The redox potential (E₁/₂) of bacteriopheophytin is approximately -0.55 V against a normal hydrogen electrode, which makes it a suitable transient electron acceptor. researchgate.net The protein environment tunes the redox potentials of the identical ubiquinone molecules in the QA and QB sites to create the necessary potential difference for efficient electron transfer. nih.gov The free energy of the P⁺QA⁻ state relative to the P⁺IA⁻ (where I is bacteriopheophytin) state can be determined experimentally. mdpi.com In modified reaction centers where native bacteriopheophytin is replaced, the change in the redox potential of the acceptor can alter the energetics and pathways of electron transfer. uni-muenchen.de

The reaction energy for the electron transfer from QA⁻ to QB is influenced by conformational changes in the protein. For the dark-adapted structure, this transfer is energetically uphill, while for the light-exposed structure, it is downhill. acs.org The rate of electron transfer from QA⁻ to QB has been shown to be independent of the redox free energy over a certain range, suggesting that the reaction is conformationally gated rather than being limited by the intrinsic electron transfer rate. pnas.org The temperature dependence of the electron transfer rate from bacteriopheophytin to ubiquinone is unusual, increasing as the temperature decreases from 300 K to 25 K, which points to the importance of low-energy skeletal vibrations of the protein in the process. nih.gov

Table 2: Redox Potentials and Electron Affinities

| Compound | Property | Value | Conditions | Reference |

| Bacteriopheophytin | Redox Potential (E₁/₂) | ~ -0.55 V | vs. NHE in organic solvents | researchgate.net |

| Bacteriopheophytin | Vertical Electron Affinity | 47.8 kcal/mol | Gas phase | acs.org |

| Menaquinone (MQ) | Vertical Electron Affinity | 34.5 kcal/mol | Gas phase | acs.org |

| Ubiquinone (UQ) | Vertical Electron Affinity | 31.7 kcal/mol | Gas phase | acs.org |

| QA / QB | Redox Potential Difference | 60–80 mV | In Rhodobacter sphaeroides RC | nih.gov |

Transfer from Reduced Bacteriopheophytin to Quinones (QA, QB)

Quantum Efficiency and Energy Conservation

In modified reaction centers where bacteriopheophytin a was replaced with pheophytin a, the quantum efficiency for the formation of the P⁺QA⁻ state was found to be 79%. nih.gov This demonstrates the critical role of the native chromophore structure in optimizing the efficiency of photosynthesis. The protein environment is not a static scaffold but plays a dynamic role in optimizing the efficiency of energy transfer, in part by maintaining quantum coherence. lbl.gov This coherence, a wavelike electronic motion, helps to explain the near-instantaneous and highly efficient transfer of energy. lbl.gov The entire process, from the initial excitation to the stabilization of the charge on the quinone acceptors, is a testament to the evolutionary optimization of the photosynthetic reaction center for efficient solar energy conversion. stanford.edu

Spectroscopic and Theoretical Investigations of Photochemical Dynamics

Application of Advanced Spectroscopic Techniques

A suite of time-resolved and steady-state spectroscopic methods has been instrumental in dissecting the functional role of bacteriopheophytin (B92524) within the reaction center. These techniques probe the electronic and structural changes that occur from femtoseconds to milliseconds, revealing the kinetics, energetics, and structural basis of charge separation.

Transient absorption (TA) spectroscopy is a powerful tool for tracking the evolution of excited states and charge-separated species in real-time. By exciting the sample with a short laser pulse and monitoring the subsequent changes in absorption at different wavelengths, the kinetics of photochemical reactions can be determined.

In studies of bacterial reaction centers (RCs), TA spectroscopy has been crucial in mapping the electron transfer pathway. Upon excitation, the primary electron donor (P) transfers an electron to the bacteriopheophytin acceptor (H) via an intermediate accessory bacteriochlorophyll (B101401) (B). The formation and decay of the resulting radical ions, P⁺ and H⁻, are monitored by their characteristic absorption bands.

For instance, in Rhodobacter sphaeroides RCs, femtosecond TA measurements have resolved the sequential electron transfer from the excited primary donor (P) to the monomeric bacteriochlorophyll molecule (BA) and then to the bacteriopheophytin acceptor (HA). Kinetic analysis of the transient absorption data reveals rate constants of approximately 3.5 ± 0.2 ps for the P → P⁺BA⁻ step and 0.8 ± 0.1 ps for the subsequent BA⁻ → HA⁻ transfer. nih.gov The bleaching of the bacteriopheophytin ground state absorption at 545 nm and the appearance of a broad absorption band around 675 nm are key spectral signatures for the formation of the P⁺HA⁻ state. asm.org

Furthermore, TA studies on RCs from Chloroflexus aurantiacus have revealed two distinct kinetic components for the decay of P* to form the P⁺HA⁻ state: a fast component of 4 ps (70% amplitude) and a slower component of 13 ps (30% amplitude). nih.gov Global analysis of this data suggests the presence of two P* populations, one that decays via a two-step process involving BA as an intermediate and another that proceeds through a one-step superexchange mechanism directly from P* to HA. nih.gov

| Organism | Reaction Step | Rate Constant (ps) | Wavelengths Probed (nm) | Reference |

| Rhodobacter sphaeroides | P* → P⁺BA⁻ | 3.5 ± 0.2 | 1020 (transient absorption), 600 (bleaching) | nih.gov |

| Rhodobacter sphaeroides | BA⁻ → HA⁻ | 0.8 ± 0.1 | 545 (bleaching) | nih.gov |

| Rhodobacter sphaeroides | PHAQA → P⁺HA⁻QA | 4.73 ± 0.43 | 1000 (absorbance change) | asm.org |

| Rhodobacter sphaeroides | P⁺HA⁻QA → P⁺HAQA⁻ | 203 ± 14 | 675 (absorbance change) | asm.org |

| Chloroflexus aurantiacus | P → P⁺HA⁻ (fast component) | 4 | ~1035 (BA⁻ absorption) | nih.gov |

| Chloroflexus aurantiacus | P* → P⁺HA⁻ (slow component) | 13 | ~1035 (BA⁻ absorption) | nih.gov |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as radical ions and triplet states. It provides detailed information about the electronic structure and environment of these paramagnetic species.

When bacteriopheophytin is reduced to its anion radical (BPh⁻) during charge separation, it becomes ESR-active. The ESR spectrum of BPh⁻ provides insights into the distribution of the unpaired electron's spin density over the macrocycle. acs.org Similarly, the cation radical of the primary donor (P⁺), a bacteriochlorophyll dimer, has a characteristic ESR signal. In genetically modified RCs where the primary donor is a bacteriochlorophyll-bacteriopheophytin heterodimer, the broadened linewidth of the cation radical signal indicates a highly asymmetric distribution of the unpaired electron, primarily on the bacteriochlorophyll half. nih.gov

Furthermore, if forward electron transfer is blocked, the initial charge-separated state P⁺H⁻ can recombine to form a triplet state on the primary donor, ³P. This triplet state is also paramagnetic and can be studied by ESR. In some cases, a triplet state can be formed on the bacteriopheophytin molecule itself. Studies on bacteriopheophytin g have reported its triplet state zero-field splitting parameters, which are sensitive to the spatial extension and symmetry of the triplet exciton. pnas.orgresearchgate.net The investigation of these triplet states provides information on the electronic interactions between the pigments. researchgate.net

| Species | Technique | Key Findings | Reference |

| Bacteriopheophytin g Triplet State | ESR | Determination of zero-field splitting parameters. | pnas.org |

| Bchl-Bphe Heterodimer Cation Radical | EPR | Broadened linewidth indicating asymmetric spin distribution. | nih.gov |

| Bchl-Bphe Heterodimer Triplet State | EPR | Triplet state resides mainly on the Bchl half of the heterodimer. | nih.gov |

| Bacteriopheophytin a Anion Radical | ESR, ENDOR | Characterization of the electronic structure. | acs.org |

Photon Echo Peak Shift (PEPS) spectroscopy is an advanced ultrafast nonlinear optical technique used to probe electronic couplings and solvation dynamics in complex systems. Three-pulse PEPS experiments, particularly two-color variations (2C3PEPS), are highly sensitive to electronic interactions between different chromophores. ntu.edu.twnih.gov

This technique has been successfully applied to the reaction center of the purple photosynthetic bacterium Rhodobacter sphaeroides to directly measure the electronic coupling between the accessory bacteriochlorophyll (B) and the bacteriopheophytin (H). nih.gov By using two different laser pulse colors to selectively excite B and H, the 2C3PEPS experiment revealed an electronic coupling strength of approximately 170 ± 30 cm⁻¹. nih.gov This was the first direct experimental determination of this crucial parameter, which governs the rate of the initial electron transfer step. The value falls within the range predicted by theoretical calculations. nih.gov

Long-lived electronic coherence between the excited states of bacteriopheophytin and bacteriochlorophyll has also been observed using two-color photon echo experiments, attributed to strong correlations in the protein-induced fluctuations of their transition energies. pnas.org This coherence allows the excitation to move coherently between the cofactors. pnas.orgresearchgate.net

| System | Technique | Measured Parameter | Value | Reference |

| Rhodobacter sphaeroides RC | 2C3PEPS | Electronic coupling between B and H | ~170 ± 30 cm⁻¹ | nih.gov |

| Bacterial Photosynthetic RC | Theoretical Simulation of 3PPE | Electronic coupling between BPhy and BChl | 250 cm⁻¹ | ntu.edu.tw |

Fourier Transform Infrared (FTIR) difference spectroscopy is a highly sensitive method for detecting small changes in molecular structure and bonding upon a specific reaction, such as light-induced charge separation. By subtracting the IR spectrum of the ground state from that of the light-induced state, only the vibrational modes that change during the reaction are observed.

This technique has been instrumental in studying the conformational changes and protonation states of bacteriopheophytin and its surrounding amino acid residues upon its reduction. Light-induced FTIR difference spectra corresponding to the photoreduction of the bacteriopheophytin acceptor (HA) reveal specific changes in the carbonyl stretching region (above 1700 cm⁻¹). acs.orgnih.gov

Studies on RCs from Rhodopseudomonas viridis have used site-directed mutagenesis to assign specific IR bands to the 9-keto and 10a-ester carbonyl groups of HA. acs.orgnih.gov These studies have revealed a significant conformational heterogeneity of the 10a-ester carbonyl group of HA in wild-type RCs, suggesting the existence of at least three distinct populations. acs.orgnih.gov This structural heterogeneity may be related to the observed multi-exponential kinetics of electron transfer. Furthermore, FTIR studies have investigated the protonation state of nearby carboxylic acid residues, such as Glu-L104, upon quinone reduction, finding no evidence for a change in its protonation state. acs.orgnih.gov The reduction of bacteriopheophytin can also induce dielectric relaxation, which has been linked to protonation changes in the acidic cluster around the secondary quinone acceptor (QB) at high pH values. mdpi.compreprints.org

| Organism | Technique | Key Findings | Reference |

| Rhodopseudomonas viridis | FTIR Difference Spectroscopy | Revealed conformational heterogeneity of the 10a-ester C=O group of HA. | acs.orgnih.gov |

| Rhodopseudomonas viridis | FTIR Difference Spectroscopy | Assigned IR modes for the 9-keto and 10a-ester carbonyls of HA and HA⁻. | acs.orgnih.gov |

| Rhodobacter sphaeroides | Delayed Fluorescence & Charge Recombination | Reduction of bacteriopheophytin is coupled to protonation changes in the QB binding pocket at high pH. | mdpi.compreprints.org |

Fluorescence spectroscopy provides insights into the de-excitation pathways of electronically excited molecules. By measuring the fluorescence emission from a sample after excitation at a specific wavelength, one can study energy transfer processes. In a fluorescence excitation spectrum, the fluorescence intensity at a fixed emission wavelength is recorded as the excitation wavelength is varied.

In photosynthetic systems, fluorescence excitation spectroscopy is used to determine the efficiency of energy transfer between different pigments. For instance, in cells of Chlorobium tepidum where bacteriochlorophyll c has been partially or completely converted to bacteriopheophytin c, fluorescence excitation spectroscopy has demonstrated efficient energy transfer from bacteriopheophytin c to both bacteriochlorophyll c and bacteriochlorophyll a. nih.gov This indicates that even after pheophytinization, the resulting bacteriopheophytin c remains in the chlorosomes and functions as a light-harvesting pigment. nih.gov

Femtosecond broadband fluorescence spectroscopy on the bacterial reaction center from Rhodobacter sphaeroides has directly observed ultrafast energy transfer from bacteriopheophytin H to the accessory bacteriochlorophyll B with a timescale of 98 fs. cas.cn Low-temperature fluorescence studies on various purple bacteria have also been used to probe the energy transfer dynamics within the antenna system and its coupling to the reaction center. nih.gov

| System | Technique | Process Studied | Key Finding | Reference |

| Chlorobium tepidum cells | Fluorescence Excitation Spectroscopy | Energy Transfer | Bacteriopheophytin c transfers energy to Bacteriochlorophyll c and Bacteriochlorophyll a. | nih.gov |

| Rhodobacter sphaeroides BRC | Femtosecond Broadband Fluorescence Spectroscopy | Energy Transfer | Ultrafast energy transfer from bacteriopheophytin H to bacteriochlorophyll B (98 fs). | cas.cn |

| Purple Bacteria | Low-Temperature Fluorescence Spectroscopy | Energy Transfer | Temperature dependence of energy transfer efficiency between antenna pigments. | nih.gov |

FTIR Difference Spectroscopy for Conformational Changes and Protonation States

Theoretical Modeling and Computational Approaches

Theoretical and computational methods are indispensable for interpreting complex spectroscopic data and for providing a deeper understanding of the structure-function relationships governing the photochemical dynamics of bacteriopheophytin. These approaches range from quantum chemical calculations on isolated pigments to large-scale simulations of the entire reaction center complex.

Quantum chemical calculations, such as density functional theory (DFT) and ab initio methods, are used to compute the electronic properties of bacteriopheophytin, including its absorption energies, redox potentials, and the distribution of electron density in its radical ions. kirj.eeresearchgate.net These calculations are essential for assigning spectral features and for understanding how the protein environment tunes the properties of the cofactor. For example, theoretical studies have shown that the protein environment plays a decisive role in modulating the electron affinity of bacteriopheophytin, which is crucial for driving the electron transfer process.

Molecular dynamics (MD) simulations are employed to model the dynamic fluctuations of the protein environment and their influence on the spectroscopic properties and reaction dynamics. acs.org By combining MD simulations with quantum chemical calculations, it is possible to simulate spectral densities, which describe the coupling of the electronic transitions to the vibrations of the pigment and the surrounding protein. acs.org

More advanced theoretical models have been developed to simulate the outcomes of complex spectroscopic experiments, such as photon echo peak shift spectroscopy, providing a framework to extract parameters like electronic couplings from the experimental data. ntu.edu.tw These simulations often employ quantum master equations to describe the coherent and incoherent dynamics of the excited states within the multi-pigment system. nih.gov Such theoretical investigations are critical for building a comprehensive model of the primary photosynthetic events, including the potential roles of branched reaction pathways and quantum coherence effects. researchgate.netnih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Electronic Structures

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful quantum mechanical methods used to investigate the electronic properties of molecules involved in photosynthesis. mpg.dewikipedia.org These theories are applied to determine the ground and excited state electronic structures of bacteriopheophytins and associated chromophores. researchgate.net

Research employing DFT and TDDFT has successfully optimized the ground states and the lowest excited (Qy) states of isolated bacteriochlorophyll a (BChl a) and bacteriopheophytin (BPhe) molecules. acs.orgacs.org Such calculations are foundational for understanding the intrinsic properties of these pigments before considering the complex protein environment. The choice of the exchange-correlation functional within DFT/TDDFT is critical, as it can significantly impact the accuracy of calculated electronic structures. researchgate.net For instance, studies have optimized the range-separated parameter of the CAM-B3LYP functional to accurately reproduce the experimental excitation energies of chlorophylls (B1240455) in solution. researchgate.net

However, standard TDDFT approaches using common approximate functionals are known to produce significant errors for long-range charge-transfer (CT) excited states, which are pivotal in photosynthetic processes. nih.gov This failure is attributed to self-interaction errors inherent in these functionals. nih.gov To overcome these limitations and accurately model the system, DFT/TDDFT calculations are often integrated into hybrid quantum mechanics/molecular mechanics (QM/MM) frameworks. acs.orgacs.orgnih.gov This approach allows for a quantum mechanical treatment of the chromophore while modeling the surrounding protein environment with classical mechanics, providing a more realistic description of the electronic structures within the reaction center.

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| DFT/TDDFT | Optimization of ground and excited state geometries of isolated Bacteriopheophytin (BPhe). | Provides fundamental understanding of the intrinsic electronic properties of the pigment. | acs.orgacs.org |

| TDDFT with optimized functionals (e.g., CAM-B3LYP) | Calculation of excitation energies and absorption spectra. | The choice of functional is crucial for accuracy and can be tuned to match experimental data. | researchgate.net |

| TDDFT | Analysis of charge-transfer (CT) excited states. | Standard functionals can fail for long-range CT states due to self-interaction errors. | nih.gov |

| Hybrid QM/MM with DFT/TDDFT | Studying electronic structures of chromophores within the protein environment. | Essential for accurately modeling environmental effects on excitation energies. | ntu.edu.sg |

Molecular Dynamics (MD) Simulations for Environmental Coupling

Molecular Dynamics (MD) simulations are a crucial computational tool for studying the dynamic coupling between bacteriopheophytin and its complex protein environment. ntu.edu.sg These simulations model the atomic motions of the entire pigment-protein complex over time, providing insight into how the protein structure fluctuates and influences the photochemical properties of the embedded chromophores. researchgate.net

In the context of bacteriopheophytin, MD simulations are employed to generate ensembles of realistic protein structures. acs.orgntu.edu.sg Quantum chemical calculations are then performed on these structures (or "snapshots") to determine how environmental fluctuations affect the excitation energies of the chromophores. acs.orgacs.org This hybrid approach, often termed QM/MM-MD, is essential for calculating the spectral density, which quantifies the coupling of the electronic transitions to the protein environment. acs.orgntu.edu.sg

MD simulations have been instrumental in investigating the nature of fluctuations and their correlations. Studies have explored correlated fluctuations in the excitation energies of different chromophores, as well as correlations between site energies and the electronic couplings that mediate energy transfer. nih.gov While significant correlations in site energy fluctuations between bacteriochlorophyll and bacteriopheophytin have not been observed on the picosecond timescale of simulations, the dynamic picture provided by MD is vital for understanding the environmental contribution to spectral line shapes and energy transfer dynamics. acs.orgnih.gov

| Simulation/Method | Purpose | Information Gained | Reference |

|---|---|---|---|

| Classical MD Simulations | To model the dynamic protein environment around the chromophores. | Provides trajectories of atomic motion and conformational changes of the protein. | ntu.edu.sg |

| QM/MM-MD | To calculate the effect of protein fluctuations on chromophore excitation energies. | Generates a time series of excitation energies, revealing the influence of the environment. | acs.org |

| Analysis of MD Trajectories | To study correlated fluctuations between chromophore properties. | Investigates correlations in site energies and electronic couplings, which can affect coherent energy transfer. | nih.gov |

| MD with ZINDO/S or other semiempirical methods | To calculate spectral densities due to environmental coupling. | Quantifies the strength and frequency distribution of the coupling between electronic transitions and protein motions. | acs.orgacs.org |

SAC-CI Method for Excited State Analysis and Unidirectionality

The Symmetry-Adapted Cluster-Configuration Interaction (SAC-CI) method is a highly accurate quantum chemical technique used for the theoretical investigation of electronic excited states in complex molecular systems like photosynthetic reaction centers (PSRCs). scispace.comkyoto-u.ac.jpqcri.or.jp This method has been pivotal in assigning the absorption spectra of PSRCs from bacteria such as Rhodopseudomonas viridis and Rhodobacter sphaeroides with high reliability, showing an average error as low as 0.11 eV when compared to experimental data. scispace.comacs.org

A significant application of the SAC-CI method has been to unravel the mechanism behind the remarkable unidirectionality of electron transfer in these systems. kyoto-u.ac.jp In bacterial photosynthesis, an electron is transferred with near-perfect efficiency along one specific pathway of chromophores (the A-branch or L-branch), while the alternative, structurally similar B-branch remains inactive. scispace.com SAC-CI calculations have clarified this phenomenon by computing the electronic coupling factors between the chromophores. scispace.comoup.com

In the PSRC of Rhodobacter sphaeroides, studies have shown that the unidirectionality is governed by the electron transfer step from the accessory bacteriochlorophyll (B) to the bacteriopheophytin (H). scispace.comoup.com The electronic factor for this transfer along the active A-branch was calculated to be 20 times larger than that for the corresponding step in the inactive B-branch. scispace.comoup.com Further analysis revealed that this asymmetry arises primarily from differences in the distances between the chromophores and the influence of hyperconjugation from methyl groups on the π-electron systems of the pigments. scispace.comoup.com

Reaction Energy Decomposition and Driving Force Analysis

The efficiency of electron transfer in the photosynthetic reaction center is critically dependent on the thermodynamic driving force of the constituent reactions. A theoretical approach known as driving force analysis (DFA) is used to understand the energetics of these processes, such as the transfer of an electron from bacteriopheophytin to quinone. This analysis decomposes the total reaction energy into two key components: the vertical electron affinity (vEA), which represents the electronic component, and the relaxation energy (ER), which accounts for structural reorganization upon electron transfer.

Quantum chemical calculations have shown that in the gas phase, bacteriopheophytin (H) possesses a greater vertical electron affinity than subsequent acceptors like menaquinone (MQ) and ubiquinone (UQ). This intrinsic property would suggest that electron transfer from bacteriopheophytin is energetically unfavorable. However, the protein environment plays a decisive role in modulating these energetics. The inclusion of surrounding protein residues in the calculations reverses the order of electron affinity, creating the necessary driving force for the observed sequential electron transfer.

This environmental effect is largely due to a significant electrostatic potential gradient within the protein. acs.org This static field, generated primarily by charged amino acid side chains, preferentially stabilizes the charge-separated states along the active L-branch, favoring electron transfer to the L-branch bacteriopheophytin (HL) by approximately 0.8 eV. acs.org The driving force can also be modulated through site-directed mutagenesis. For example, altering the amino acid at position M210, which is near the special pair, has been shown to change the free energy of the P+BA− intermediate and consequently alter the mechanism of the initial electron transfer step, shifting the balance between a two-step sequential process and a one-step superexchange process. nih.gov

| Chromophore | vEA (kcal/mol) | Significance |

|---|---|---|

| Bacteriopheophytin (H) | 47.8 | Highest in the gas phase, suggesting it should retain electrons. |

| Menaquinone (MQ) | 34.5 | Lower than H, indicating an energy barrier for transfer from H to MQ in vacuum. |

| Ubiquinone (UQ) | 31.7 | Lowest in the gas phase. |

| Data from DFT calculations. The protein environment reverses this trend to enable forward electron transfer. |

Analysis of Electronic-Vibrational Coupling and Spectral Densities

The electronic transitions of bacteriopheophytin within the photosynthetic reaction center are not purely electronic events; they are intrinsically coupled to a range of vibrational motions. acs.org This phenomenon, known as electronic-vibrational or vibronic coupling, involves both high-frequency intramolecular vibrations of the pigment itself and lower-frequency collective motions of the surrounding protein matrix (phonons). acs.orgnih.gov Understanding this coupling is essential for explaining the dynamics of energy transfer and the shapes of absorption spectra. nih.gov

The strength and frequency characteristics of these couplings are comprehensively described by the spectral density function. acs.orgacs.org Theoretical calculations of the spectral density are typically performed in two parts. The contribution from intramolecular modes is determined using DFT and TDDFT to perform a normal mode analysis on the optimized ground and excited state structures of the bacteriopheophytin molecule, which yields the Huang-Rhys factors for each vibrational mode. acs.orgacs.orgnih.gov

The contribution from the protein environment is calculated by combining MD simulations with quantum chemistry methods. acs.orgntu.edu.sg The MD simulation provides a trajectory of the fluctuating protein environment, and quantum calculations on snapshots from this trajectory reveal the corresponding fluctuations in the electronic excitation energy of the bacteriopheophytin. acs.orgacs.org The spectral density is then derived from the time-correlation function of these energy fluctuations. ntu.edu.sg Studies have indicated that while correlations in energy fluctuations between adjacent bacteriochlorophyll and bacteriopheophytin pigments may not be prominent on the simulation timescale, a large amplitude of static disorder suggests that a significant portion of the spectral density may be hidden in inhomogeneous broadening. acs.orgacs.orgnih.gov

Interactions with Protein Environment and Other Cofactors

Protein-Cofactor Interfacial Interactions

The interface between the bacteriopheophytin (B92524) cofactor and the protein scaffold is a highly specific environment characterized by a variety of non-covalent interactions. These interactions anchor the cofactor in its precise location and orientation, and fine-tune its electronic properties to promote rapid and efficient electron transfer.

Hydrogen Bonding Networks and Electrostatic Influences

Hydrogen bonds play a pivotal role in modulating the electronic properties of bacteriopheophytin. A key example is the hydrogen bond between the C13¹-keto carbonyl group of the bacteriopheophytin on the active A-branch (BPh-A) and the side chain of a glutamic acid residue, specifically Glu L104 in Rhodobacter sphaeroides. pnas.orgresearchgate.net This interaction is believed to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of BPh-A, thereby increasing its electron affinity and facilitating the acceptance of an electron from the accessory bacteriochlorophyll (B101401). researchgate.net The presence of this hydrogen bond is a critical factor contributing to the directional asymmetry of electron transfer, as a similar interaction is absent for the bacteriopheophytin on the inactive B-branch. pnas.org

The electrostatic environment created by the protein significantly influences the energetics of the radical-pair states. The protein matrix provides a medium with a relatively low dielectric constant, which affects the stability of the charged species formed during electron transfer. mdpi.com The arrangement of polar and charged amino acid residues creates a specific electrostatic field that can either stabilize or destabilize the reduced bacteriopheophytin. For instance, the local electric field generated by nearby residues can impact the free energy of the P⁺BPh⁻ state, where P⁺ is the oxidized primary donor. mdpi.com

Role of Specific Amino Acid Residues in Electron Transfer

Several amino acid residues in the immediate vicinity of the bacteriopheophytin cofactors are critical for the kinetics and directionality of electron transfer.

Tyr M210: This highly conserved tyrosine residue is strategically located near the primary donor (P), the accessory bacteriochlorophyll (B-A), and the bacteriopheophytin (BPh-A). pnas.orgrsc.org In Rhodobacter sphaeroides, a hydrogen bond exists between the hydroxyl group of Tyr M210 and the ring IV carbonyl of the primary donor bacteriochlorophyll. pnas.org While not directly bonded to BPh-A, its orientation and the dipole of its hydroxyl group are thought to play a crucial role in stabilizing the P⁺BPh-A⁻ radical pair. nih.gov Mutagenesis studies where Tyr M210 is replaced by other amino acids have demonstrated its importance in modulating the rate of the initial electron transfer steps. nih.gov In some mutants, such as the YH(M210) mutant, a hydrogen bond can form between the introduced histidine and the keto oxygen of BPh-A, which affects the conformation and electronic structure of the bacteriopheophytin. nih.gov

Inter-Cofactor Electronic Coupling and Energy Transfer

The close proximity and specific orientation of the chromophores within the reaction center lead to significant electronic interactions, which are fundamental to the processes of energy and electron transfer.

Coupling between Accessory Bacteriochlorophyll and Bacteriopheophytin

There is a significant electronic coupling between the accessory bacteriochlorophyll (B-A) and the bacteriopheophytin (BPh-A) on the active branch. This coupling is essential for the rapid transfer of an electron from B-A to BPh-A, a key step in the charge separation process. Experimental techniques such as two-color, three-pulse photon echo peak shift spectroscopy have been used to directly measure this coupling strength. In the reaction center of Rhodobacter sphaeroides, the electronic coupling between B-A and BPh-A has been estimated to be approximately 170 ± 30 cm⁻¹. nih.gov This value is consistent with theoretical calculations and confirms a strong interaction that facilitates efficient electron transfer. nih.gov This electronic interaction can also manifest as vibronic coupling, where electronic states are mixed with vibrational modes, potentially playing a role in the coherence observed during energy and electron transfer. arxiv.org

Energy Transfer from Light-Harvesting Antennae to Reaction Centers

Photosynthetic organisms employ extensive antenna systems to capture light energy and funnel it to the reaction center. researchgate.netnih.gov This energy transfer process is remarkably efficient, with quantum yields approaching 100%. The energy, in the form of an exciton, is transferred through a series of pigment molecules within the light-harvesting complexes (like LH1 and LH2 in purple bacteria) and ultimately to the primary electron donor (P) in the reaction center. researchgate.netnih.govaip.org

Allosteric Regulation and Conformational Dynamics

The protein scaffold of the photosynthetic reaction center is not a static framework but a dynamic environment that actively participates in and regulates the electron transfer process involving bacteriopheophytin. The intricate interplay between the protein's conformational state and the cofactors is a prime example of allosteric regulation, where events at one site (e.g., charge separation) are influenced by the structural dynamics of distant parts of the protein. This dynamic coupling is essential for optimizing the efficiency and directionality of charge separation.

Protein Conformational Changes Facilitating Charge Separation

The transfer of an electron from the special pair (P) to the bacteriopheophytin acceptor (HA) and subsequently to the quinone acceptor (QA) is intimately coupled with specific conformational changes within the protein matrix. researchgate.net These protein motions are not random; they are crucial for stabilizing the charge-separated states and guiding the electron along the desired pathway. preprints.org The creation of anionic states during electron transfer induces reorganization of the surrounding protein environment and can even cause out-of-plane distortions of the bacteriopheophytin chlorin (B1196114) ring. preprints.orgmdpi.com

Recent studies using X-ray free-electron lasers (XFEL) have provided structural evidence of how protein conformational dynamics stabilize the charge separation process. preprints.org The protein environment around the bacteriopheophytin anion modulates both charge separation and charge recombination events. researchgate.net This modulation occurs through a phenomenon known as "conformational gating," where the protein samples different conformational substates, and only certain conformations are conducive to efficient electron transfer. rsc.orgnih.gov The rate of electron transfer can be limited by the rate of these conformational changes. nih.gov

Furthermore, research has revealed the existence of two distinct radical anion states of the bacteriopheophytin acceptor, termed I1•- and I2•-. acs.org The first state is metastable and relaxes irreversibly to the second state at temperatures around 160 K. acs.org This relaxation is interpreted as a conformational change, specifically a reorientation of the 3-acetyl group of the bacteriopheophytin molecule after it has been reduced. acs.org This highlights how the cofactor itself can undergo structural changes that are coupled to the electron transfer process.

Molecular dynamics simulations combined with quantum chemical calculations have shown that electron tunneling from the bacteriopheophytin anion to the primary quinone can occur via multiple pathways. nih.gov Two dominant routes have been identified: one passing through Tryptophan (M252) and another through Methionine (M218). nih.gov The protein's thermal fluctuations cause the actual electron tunneling pathway to alternate between these two routes, a phenomenon described as an alternation between constructive and destructive interference. nih.gov This dynamic switching of pathways, governed by the protein's conformational fluctuations, is a key mechanism for controlling the electron transfer rate.

| Mutation Site | Original Amino Acid | Mutant Amino Acid | Observed Effect on Electron Transfer (HA- → QA) | Impact on Charge Separation Yield | Reference |

|---|---|---|---|---|---|

| M214 | Leucine (B10760876) | Glycine | Slower and substantially heterogeneous kinetics. | Decreased yield. | researchgate.net |

| M214 | Leucine | Alanine | Slower and substantially heterogeneous kinetics. | Decreased yield. | researchgate.net |

| M214 | Leucine | Cysteine | Slower and substantially heterogeneous kinetics. | Decreased yield. | researchgate.net |

| M214 | Leucine | Methionine | Kinetics less affected compared to other mutants. | Less impact on yield. | researchgate.net |

| M210 | Tyrosine | (Various) | Changes in hydroxyl dipole orientation significantly slowed initial electron transfer. | Altered rates of initial electron transfer. | mdpi.com |

Temperature Dependence of Electron Transfer Rates and Protein Vibrations

The rate of electron transfer from bacteriopheophytin to the subsequent quinone acceptor exhibits an unusual dependence on temperature. In many photosynthetic reaction centers, the rate of this reaction increases as the temperature is lowered from 300 K down to approximately 25 K. nih.gov Below this temperature, the rate may decrease abruptly. nih.gov This behavior deviates significantly from the classical Arrhenius model, where reaction rates typically decrease with temperature. uiuc.edu This observation strongly suggests that the process is not governed by a simple thermal activation over a static energy barrier, but rather is coupled to the vibrational dynamics of the protein-cofactor complex.

Resonance Raman spectroscopy studies on reaction centers from Rhodobacter sphaeroides have provided direct evidence for temperature-dependent conformational changes in the bacteriopheophytins. nih.gov These studies show that the frequencies of specific vibrational modes of the bacteriochlorin (B1244331) pigments shift reversibly with temperature. nih.gov The largest shifts are observed for the acetyl carbonyl bands, which are attributed to thermal effects involving torsional vibrations of these groups. nih.gov

Crucially, the frequency of a structure-sensitive skeletal mode near 1610 cm-1 of one of the two bacteriopheophytins—the one presumed to be active in the electron transfer process—is also sensitive to temperature. nih.gov As the temperature is lowered from 160 K to 100 K, this mode upshifts by about 4 cm-1. nih.gov This shift is interpreted as a flattening of the bacteriopheophytin macrocycle at lower temperatures. nih.gov It has been proposed that such subtle structural changes are at least partly responsible for the temperature dependence of the electron transfer rates. nih.gov

The coupling of electron transfer to protein vibrations is not limited to high-frequency modes. Theoretical models and experimental data suggest that very low-energy processes, in the range of 10-50 cm-1, are important for electron transfer. nih.gov These low-frequency modes are likely associated with collective skeletal vibrations of the protein matrix. nih.gov In addition to these, higher-energy vibrations, possibly involving the pyrrolic N-H bonds of the bacteriopheophytin, are also thought to play a role. nih.govacs.org The protein's vibrational modes that are coupled to the electron transfer reaction can be altered by the surrounding protein matrix, as demonstrated by point mutations. pnas.org The dynamic interplay between the reaction timescale and the relaxation spectrum of these nuclear modes is believed to be a mechanism for optimizing the electron transfer rate. rsc.org

| Vibrational Mode | Approximate Frequency (cm-1) | Temperature Dependence | Structural Interpretation | Reference |

|---|---|---|---|---|

| Skeletal Mode | ~1610 | Upshifts by ~4 cm-1 as temperature decreases from 160 K to 100 K. | Flattening of the macrocycle at low temperatures. | nih.gov |

| Acetyl Carbonyls | Variable | Exhibit the largest frequency shifts with temperature. | Thermal effects on torsional vibrations of the acetyl groups. | nih.gov |

| Protein Skeletal Vibrations | 10 - 50 | Considered important for the electron transfer process. | Collective motions of the protein backbone. | nih.gov |

| Pyrrolic N-H Vibrations | Higher-energy | Also considered important for the electron transfer process. | Vibrations of the N-H bonds within the bacteriopheophytin macrocycle. | nih.gov |

Structural Determinants of Function and Asymmetry in Reaction Centers

Spatial Arrangement of Bacteriopheophytins within Reaction Center Core Complexes

The core of the bacterial reaction center is composed of the L and M protein subunits, which provide the scaffolding for the photochemically active cofactors. caltech.edu These cofactors are arranged in two branches, labeled A and B, which exhibit a pseudo-C2 symmetry. washington.eduaip.org Each branch contains a monomeric bacteriochlorophyll (B101401) molecule (BChl) and a bacteriopheophytin (B92524) molecule (BPhe). washington.edu Despite this structural symmetry, electron transfer proceeds almost exclusively down the A-branch. uni-muenchen.de

Orientation and Distances of Pigments

The two bacteriopheophytin molecules, denoted HA (or HL) and HB (or HM), are situated between the accessory bacteriochlorophylls (BA and BB) and the quinone acceptors (QA and QB). washington.eduaip.org In Rhodobacter sphaeroides, the special pair of bacteriochlorophylls (P) is separated by approximately 7.5 Å. aip.orgnih.gov Upon excitation, an electron is transferred from the special pair to the bacteriopheophytin on the active L-subunit branch (HL). washington.edu The distances between the various cofactors are critical for the rates of electron transfer. For instance, in Rhodobacter sphaeroides, the distance from the bacteriopheophytin anion on the active branch (IA⁻) to a key residue in the quinone-binding site, GluL212, is 25.2 Å. mdpi.com

The orientation of the bacteriopheophytins relative to the other pigments is also a key factor. The Qy optical transition dipole moment of the active bacteriopheophytin is tilted approximately 15° from its tetrapyrrole plane, an orientation suggested to result from interaction with the neighboring accessory bacteriochlorophyll. The angle between the Qy transitions of the two bacteriopheophytin molecules is either 55° or 125°.

| Cofactor Pair | Organism | Approximate Distance (Å) | Reference |

| Special Pair (PL-PM) | Rhodobacter sphaeroides | 7.5 | aip.orgnih.gov |

| HL - QA | Rhodopseudomonas viridis | ~10 | |

| IA⁻ - GluL212 | Rhodobacter sphaeroides | 25.2 | mdpi.com |

This table provides illustrative inter-pigment and pigment-protein distances within bacterial reaction centers.

Binding Sites within L and M Subunits

The bacteriopheophytins are nestled within hydrophobic pockets formed by the L and M subunits. embopress.org These binding sites are not merely passive scaffolds; they actively modulate the properties of the pigments through specific amino acid interactions. In Rhodopseudomonas viridis, the bacteriopheophytins form hydrogen bonds with amino acid side chains of the L and M subunits. embopress.org For example, the ester carbonyl groups of ring V of the bacteriopheophytins in Rps. viridis are hydrogen-bonded to the side chains of tryptophan L100 and M127, respectively. embopress.org The environment surrounding the two bacteriopheophytins is different, which contributes to the unidirectional electron flow. embopress.org The L and M subunits provide histidine residues as ligands to the magnesium atoms of the special pair and accessory bacteriochlorophylls, but not to the bacteriopheophytins, which lack a central magnesium atom. iupac.org

Implications of Cofactor Variations and Substitutions

The native composition and structure of the cofactors are finely tuned for optimal function. Altering these components through replacement or modification provides valuable insights into the principles governing their roles in photosynthesis.

Functional Consequences of Bacteriochlorophyll Replacement of Bacteriopheophytin

Replacing the native bacteriopheophytin with a bacteriochlorophyll molecule has profound effects on electron transfer. Site-directed mutagenesis studies have successfully induced this substitution. For instance, replacing Leu at position M212 near the bacteriopheophytin on the active branch (HA) with a His residue results in the incorporation of a bacteriochlorophyll at that site. mdpi.com This change makes the cofactor more difficult to reduce, thereby impeding the A-pathway of electron transfer. mdpi.com In another example, a mutant of Rhodobacter sphaeroides with a bacteriochlorophyll in place of the native bacteriopheophytin electron acceptor still supported transmembrane charge separation, but with a significantly reduced quantum yield of 60% compared to the nearly 100% yield in wild-type reaction centers. This highlights the critical role of the lower reduction potential of bacteriopheophytin in ensuring efficient charge separation.

Effects of Altered Esterifying Alcohols on Pigment Aggregation

The esterifying alcohol attached to the propionic acid side chain of bacteriochlorin (B1244331) pigments influences their aggregation properties. While direct studies on bacteriopheophytins are limited, research on bacteriochlorophylls offers valuable parallels. In aqueous environments, longer esterifying alcohol chains on bacteriochlorophyllide c promote the formation of dimers through hydrophobic interactions. mdpi.comnih.gov Conversely, derivatives with shorter esterifying alcohols tend to remain as monomers. mdpi.comnih.gov In nonpolar solvents, the trend is reversed, with longer esterifying alcohols slowing down aggregation due to competing hydrophobic interactions with the solvent molecules. nih.gov This suggests that the nature of the esterifying alcohol on bacteriopheophytin could similarly modulate its aggregation state and interactions within the reaction center, although it is primarily found in a monomeric state within the protein pocket. The esterifying alcohols may also play a role in anchoring the pigments in their correct positions. mdpi.com

| Esterifying Alcohol Chain Length | Aggregation in Aqueous Buffer | Aggregation in Nonpolar Solvent (Hexane) | Driving Force (Aqueous) | Driving Force (Nonpolar) | Reference |

| Short (e.g., C1, C4) | Monomeric | Faster Aggregation | Weak Hydrophobic Interaction | Hydrophilic Interaction | mdpi.comnih.gov |

| Long (e.g., C8, C12) | Dimeric | Slower Aggregation | Strong Hydrophobic Interaction | Hydrophilic Interaction | mdpi.comnih.gov |

This table summarizes the influence of esterifying alcohol chain length on the aggregation of bacteriochlorophyllide c, providing a model for understanding potential effects on bacteriopheophytin.

Genetic Mutagenesis Studies and Functional Perturbations

For example, mutating tyrosine M210, which is near both the special pair and the accessory bacteriochlorophyll BL, to less polar residues like phenylalanine or isoleucine, raises the free energy of the initial charge-separated state and consequently slows down charge separation. washington.edu Combining mutations such as Y(M210)F and F(L181)Y can even induce a significant amount of "wrong way" electron transfer to the inactive M-branch bacteriopheophytin (HM), underscoring the delicate energetic balance that dictates the directionality of electron flow. washington.edu

Mutations can also determine whether a bacteriochlorophyll or a bacteriopheophytin binds at a specific site. Replacing the axial histidine ligands to the special pair bacteriochlorophylls in Rhodobacter capsulatus with non-coordinating residues like leucine (B10760876) or phenylalanine leads to the incorporation of a bacteriopheophytin, creating a heterodimer at the special pair site. pnas.org These mutant reaction centers remain photochemically active, but their electron transfer properties are altered. pnas.org Furthermore, the mutation of Ala M149 to Trp in Rhodobacter sphaeroides results in the assembly of a reaction center that completely lacks the inactive-branch bacteriopheophytin (HB), demonstrating that this cofactor is not essential for the assembly or core function of the complex. nih.gov

| Mutation | Organism | Location | Consequence | Functional Perturbation | Reference |

| Tyr(M210) -> Phe/Ile | Rhodobacter sphaeroides | Near P and BL | Raises free energy of P+BL- | Slows charge separation, makes it thermally activated | washington.edu |

| His(M200) -> Leu/Phe | Rhodobacter capsulatus | Axial ligand to PM | BChl converted to BPhe at PM site | Alters electron transfer properties of the primary donor | pnas.org |

| Ala(M149) -> Trp | Rhodobacter sphaeroides | Near HB binding site | HB bacteriopheophytin is absent | No effect on photosynthetic growth or A-branch electron transfer | nih.gov |

| Leu(L185) -> His | Rhodobacter sphaeroides | Near HB binding site | BChl replaces BPhe at HB site | No effect on photosynthetic growth or A-branch electron transfer | nih.gov |

This table presents a selection of genetic mutagenesis studies on bacteriopheophytin binding sites and their functional outcomes.

Site-Directed Mutagenesis to Investigate Specific Residue Roles

Site-directed mutagenesis is a powerful technique used to probe the intricate relationship between the protein environment and the function of cofactors like bacteriopheophytins in photosynthetic reaction centers (RCs). washington.edu By systematically replacing specific amino acid residues in the bacteriopheophytin binding pockets, researchers can elucidate the roles these residues play in cofactor binding, structural integrity, and the modulation of electron transfer pathways.

One critical role of the protein scaffold is to determine which type of tetrapyrrole pigment, a bacteriochlorophyll (with a central Mg²⁺ ion) or a bacteriopheophytin (lacking the Mg²⁺ ion), is incorporated at a specific site. pnas.org A key determinant is the presence or absence of a suitable coordinating ligand, typically a histidine residue, for the central magnesium atom. For instance, in Rhodobacter sphaeroides, the M-subunit residue Leucine 214 (L-M214) is located near the photoactive bacteriopheophytin (Hₐ). Mutating this leucine to residues capable of acting as a ligand, such as histidine (M214LH), glutamine (M214LQ), or asparagine (M214LN), results in the incorporation of a bacteriochlorophyll molecule in place of the native bacteriopheophytin. nih.govnih.govacs.org Conversely, when a native ligating histidine in the special pair binding site, such as His-M200 in Rhodobacter capsulatus, is replaced by a non-ligating residue like leucine or phenylalanine, one of the special pair bacteriochlorophylls is converted to a bacteriopheophytin, creating a heterodimer. pnas.org These experiments demonstrate that the presence of a single, appropriately positioned amino acid residue can be the decisive factor for pigment identity at a specific binding site. pnas.org